molecular formula C28H20N2O3 B4864045 4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B4864045
M. Wt: 432.5 g/mol
InChI Key: GBIMRDBMWNANJF-UHFFFAOYSA-N
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Description

4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to a benzamide structure through a pyridin-4-ylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-oxo-2H-chromen-3-carboxylic acid with 4-(pyridin-4-ylmethyl)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside
  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Uniqueness

The uniqueness of 4-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pyridin-4-ylmethyl group enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-(2-oxochromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c31-27(30-24-11-5-19(6-12-24)17-20-13-15-29-16-14-20)22-9-7-21(8-10-22)25-18-23-3-1-2-4-26(23)33-28(25)32/h1-16,18H,17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIMRDBMWNANJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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